7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine
CAS No.: 1019442-90-0
Cat. No.: VC3346509
Molecular Formula: C10H9NO2S
Molecular Weight: 207.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019442-90-0 |
|---|---|
| Molecular Formula | C10H9NO2S |
| Molecular Weight | 207.25 g/mol |
| IUPAC Name | 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine |
| Standard InChI | InChI=1S/C10H9NO2S/c14-7-11-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6H,1,4-5H2 |
| Standard InChI Key | ANICTJCZERDZGN-UHFFFAOYSA-N |
| SMILES | C1COC2=C(C=C(C=C2)N=C=S)OC1 |
| Canonical SMILES | C1COC2=C(C=C(C=C2)N=C=S)OC1 |
Introduction
7-Isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine is a chemical compound that belongs to the benzodioxepine class, which is known for its diverse pharmacological activities. This compound is particularly interesting due to its isothiocyanate functional group, which is known for its reactivity and potential biological applications.
Synthesis Methods
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General Approach: The synthesis often starts with a benzodioxepine derivative that can be modified to introduce the isothiocyanate group. This may involve the use of thiophosgene or other reagents that can convert an amino group into an isothiocyanate group.
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Reactivity: The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, which makes it useful for protein modification and labeling.
Physical and Chemical Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C11H9NO2S |
| Molecular Weight | 219.25 g/mol |
| Appearance | Typically a solid |
| Solubility | Soluble in organic solvents |
Biological and Pharmacological Activities
The biological activities of 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine are primarily influenced by its isothiocyanate group, which can react with biological molecules. This reactivity suggests potential applications in bioconjugation and drug development.
Bioconjugation Applications
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Protein Modification: The isothiocyanate group can be used to modify proteins by forming covalent bonds with amino groups, which is useful in bioconjugation techniques.
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Cellular Studies: This compound may be used in cellular studies to label proteins or other cellular components for imaging or functional analysis.
Potential Pharmacological Effects
While specific pharmacological effects of 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine are not well-documented, compounds with similar structures have shown various biological activities, including potential neuroprotective or anti-inflammatory effects.
Research Findings and Future Directions
Research on 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine is limited, but its reactivity and potential biological applications make it an interesting subject for further study.
Current Research Status
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Biochemical Studies: There is a need for more biochemical studies to fully understand the interactions of this compound with biological systems.
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Pharmacological Screening: Screening for pharmacological activities could reveal potential therapeutic applications.
Future Research Directions
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In Vivo Studies: Conducting in vivo studies to assess the compound's safety and efficacy in animal models.
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Mechanistic Studies: Investigating the molecular mechanisms underlying any observed biological effects.
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